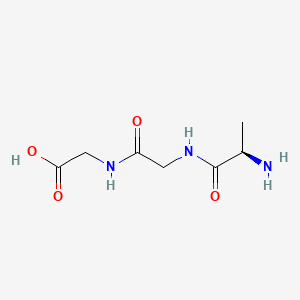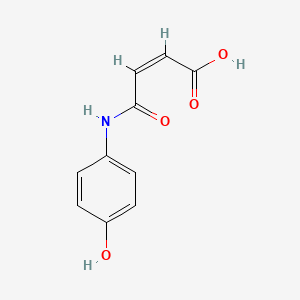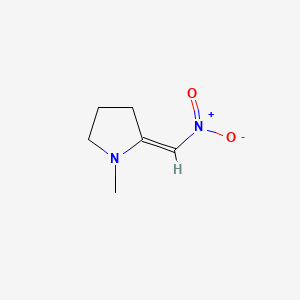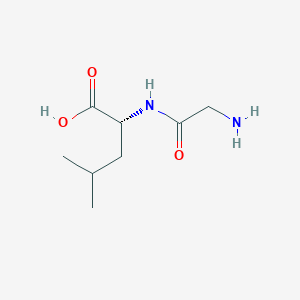
3-(2,5-Dimethoxy-benzylamino)-propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethoxy-benzylamino)-propan-1-ol is an organic compound characterized by the presence of a benzylamino group attached to a propanol backbone. The compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features two methoxy groups on the benzene ring, which can influence its chemical reactivity and interactions.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2,4-dimethoxybenzylamine, have been used to investigate the reactivity of various substances .
Mode of Action
Based on its structural similarity to other compounds, it may act as a nucleophile, participating in reactions that lead to the synthesis of various substances .
Biochemical Pathways
Similar compounds have been used in the synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem ugi/robinson-gabriel reaction sequence . This suggests that the compound could potentially influence pathways related to these reactions.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may be absorbed and distributed in the body, metabolized, and then excreted . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Similar compounds have been used in the synthesis of various substances, suggesting that this compound may also have a role in synthesis reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol typically involves the reaction of 2,5-dimethoxybenzylamine with an appropriate propanol derivative. One common method includes the reductive amination of 2,5-dimethoxybenzaldehyde with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in a solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dimethoxy-benzylamino)-propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 3-(2,5-dimethoxy-benzylamino)-propanone.
Reduction: Formation of 3-(2,5-dimethoxy-benzylamino)-propan-1-amine.
Substitution: Formation of various substituted benzylamino-propanol derivatives.
Aplicaciones Científicas De Investigación
3-(2,5-Dimethoxy-benzylamino)-propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethoxybenzylamine
- 2,5-Dimethoxybenzyl alcohol
- 2,4-Dimethoxybenzylamine
Uniqueness
3-(2,5-Dimethoxy-benzylamino)-propan-1-ol is unique due to the presence of both the benzylamino and propanol groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
3-[(2,5-dimethoxyphenyl)methylamino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-15-11-4-5-12(16-2)10(8-11)9-13-6-3-7-14/h4-5,8,13-14H,3,6-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQVIZVEXGGGGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365892 |
Source


|
| Record name | 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40171-91-3 |
Source


|
| Record name | 1-Propanol, 3-[[(2,5-dimethoxyphenyl)methyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40171-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Adamantane-1-carbonyl)-amino]-acetic acid](/img/structure/B1332721.png)






![4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline](/img/structure/B1332742.png)
acetic acid](/img/structure/B1332749.png)



